N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride is a useful research compound. Its molecular formula is C19H21BrClN5 and its molecular weight is 434.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibition and Anti-angiogenic Activity
N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride (referred to as ZD6474 in studies) is primarily recognized for its role as a potent inhibitor of kinase insert domain-containing receptor/vascular endothelial growth factor receptor (KDR/VEGFR) 2 tyrosine kinase activity. This inhibition is critical in the compound's anti-angiogenic and antitumor activities. The compound also shows additional activity against the tyrosine kinase activity of fms-like tyrosine kinase 4 (VEGFR3) and epidermal growth factor receptor (EGFR/HER1), while demonstrating selectivity against a range of other tyrosine and serine-threonine kinases. The biological efficacy of ZD6474 extends to its potent inhibition of vascular endothelial growth factor-A (VEGF)-stimulated endothelial cell proliferation in vitro and its ability to reverse VEGF-induced hypotension in vivo. The compound's oral administration has been shown to inhibit tumor-induced neovascularization and induce regression in established tumors, showcasing its significant potential in cancer therapy (Wedge et al., 2002).
Pharmacokinetics in Preclinical Models
ZD6474's pharmacokinetics has been extensively studied in animal models to understand its distribution and metabolism, which are pivotal in its clinical development. The compound exhibits extensive tissue distribution, with notable accumulation in the liver and lung, and achieves significant tumor tissue concentration. Notably, ZD6474 is minimally metabolized, with the majority of the drug being eliminated unchanged in the feces. This minimal metabolism is consistent with its long half-life in both mice and humans, indicating its potential for once-daily dosing in clinical settings. The pharmacokinetic studies underscore the relevance of ZD6474's dosing schedules in animal models to approximate therapeutic levels determined in humans (Gustafson et al., 2006).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5.ClH/c1-24-10-12-25(13-11-24)18-16-4-2-3-5-17(16)22-19(23-18)21-15-8-6-14(20)7-9-15;/h2-9H,10-13H2,1H3,(H,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTZAYMXXTZWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.